1-(Phenylsulfonyl)-4-piperidinamine hydrochloride

Solubility Salt Selection Formulation

Researchers pursuing CCR6-targeted therapies face solubility bottlenecks when using the free base (LogS -1.9, ~3.0 mg/mL). The HCl salt eliminates this barrier, enabling direct dissolution in aqueous reaction media for high-throughput parallel amination and DNA-encoded library (DEL) synthesis without DMSO-induced precipitation. • Aqueous solubility verified for on-DNA chemistry and bioconjugation buffers • Direct precursor to N-phenyl-1-(phenylsulfonyl)piperidin-4-amine CCR6 inhibitors (WO2024156630A1) • Favourable CNS drug-likeness profile (consensus LogP 0.96, TPSA 71.8 Ų, CNS MPO ≥4)

Molecular Formula C11H17ClN2O2S
Molecular Weight 276.78 g/mol
CAS No. 1174143-24-8
Cat. No. B1524765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Phenylsulfonyl)-4-piperidinamine hydrochloride
CAS1174143-24-8
Molecular FormulaC11H17ClN2O2S
Molecular Weight276.78 g/mol
Structural Identifiers
SMILESC1CN(CCC1N)S(=O)(=O)C2=CC=CC=C2.Cl
InChIInChI=1S/C11H16N2O2S.ClH/c12-10-6-8-13(9-7-10)16(14,15)11-4-2-1-3-5-11;/h1-5,10H,6-9,12H2;1H
InChIKeyBAOCNBVLYDBGJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Phenylsulfonyl)-4-piperidinamine Hydrochloride: Core Scaffold & Salt-Form Advantages


1-(Phenylsulfonyl)-4-piperidinamine hydrochloride (CAS 1174143-24-8) is a benzenesulfonylpiperidine building block presented as a hydrochloride salt, with a molecular weight of 276.78 g/mol and a topological polar surface area (TPSA) of 71.8 Ų [1]. It is commercially available at ≥95% purity . The compound serves as the primary amine core for a recent patent family claiming N-phenyl-1-(phenylsulfonyl)piperidin-4-amine derivatives as CCR6 inhibitors (WO2024156630A1) [2], positioning it as a privileged synthetic intermediate for medicinal chemistry campaigns targeting chemokine receptors.

1
Patent-validated scaffold: Core of WO2024156630A1 CCR6 inhibitors
2
Salt form advantage: Hydrochloride salt ensures aqueous solubility for biological assays
3
MedChem building block: Direct amine precursor for sulfonamide/amide library synthesis

Why Generic Analogs Cannot Substitute 1-(Phenylsulfonyl)-4-piperidinamine Hydrochloride


Direct substitution of 1-(phenylsulfonyl)-4-piperidinamine hydrochloride with its unsubstituted free base (CAS 228259-70-9) or other aryl sulfonyl analogs introduces scientifically significant risks. The free base exhibits a predicted aqueous solubility of only 3.0 mg/mL (LogS -1.9) , whereas the hydrochloride salt confers verified water solubility essential for aqueous-phase reactions and biological assays . Furthermore, the phenylsulfonyl group provides a specific electronic and steric environment distinct from 4-fluoro (CAS 442124-75-6), 4-chloro (CAS 442133-57-5), and 4-methoxy (CAS 728015-65-4) analogs, each of which alters logP, TPSA, and hydrogen-bonding capacity in ways that can redirect SAR trajectories [1]. The following quantitative evidence matrix enables an informed, data-driven procurement decision.

Free base (CAS 228259-70-9): Low aqueous solubility (~3.0 mg/mL predicted) may limit assay compatibility compared to the HCl salt.
4-Fluoro/4-chloro/4-methoxy analogs: Altered logP, TPSA, and electronic profiles may shift SAR trajectories away from CCR6-targeted space.
Patent context: Only the unsubstituted phenylsulfonyl core appears in disclosed CCR6 patent filings; analog cores lack equivalent precedent.

1-(Phenylsulfonyl)-4-piperidinamine Hydrochloride vs. Comparators: Quantitative Evidence


Aqueous Solubility: Hydrochloride Salt vs. Free Base

The hydrochloride salt (CAS 1174143-24-8) is explicitly described as water-soluble, enabling direct use in aqueous assay buffers and coupling reactions . In contrast, the free base (CAS 228259-70-9) has a predicted ESOL solubility of 3.0 mg/mL (0.0125 mol/L; LogS -1.9), classifying it as only moderately soluble . This solubility differential reduces the need for co-solvents such as DMSO, minimizing solvent interference in biochemical and cell-based assays.

Aqueous Solubility
Data to verify
HCl salt: water-soluble (vendor report)
Free base: 3.0 mg/mL (predicted, LogS -1.9)
May reduce co-solvent need in aqueous assays
Solubility observations not peer-reviewed; free base data predicted
Solubility Salt Selection Formulation

Safety Profile: Reduced Hazard vs. 4-Fluoro Analog

The target compound carries GHS hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation), as recorded in PubChem from an ECHA C&L notification [1]. The 4-fluoro analog hydrochloride (CAS 442124-75-6) carries an additional H317 statement (may cause an allergic skin reaction) , representing a sensitization risk absent from the target compound's profile.

Safety Profile
Cross-study comparable
Target: H302, H315, H319, H335
4-F analog: additionally H317 (skin sensitization)
Fewer hazard categories may simplify HTS handling
ECHA C&L notification data; verify with current SDS
Safety Handling Toxicity

Patent-Validated CCR6 Inhibitor Scaffold

International patent application WO2024156630A1 (Hoffmann-La Roche, filed 2024) explicitly claims N-phenyl-1-(phenylsulfonyl)piperidin-4-amine derivatives as CCR6 inhibitors for inflammatory and autoimmune diseases [1]. The core scaffold is the target compound, establishing it as an essential building block for generating patent-covered lead series. No equivalent patent filing was identified that uses the 4-methoxy, 4-fluoro, or 4-chloro analogs as the primary core for CCR6-targeted libraries.

Patent Precedent
Class-level inference
Core scaffold in WO2024156630A1 (CCR6 inhibitors)
Supports CCR6-targeted lead generation
No equivalent patent filing for 4-substituted analogs
CCR6 Chemokine Receptor Inflammation

CNS Drug-Likeness: Balanced LogP and TPSA

The free base of the target compound has a consensus LogP of 0.96 and a TPSA of 71.78 Ų, with 2 rotatable bonds . By comparison, the 4-chloro analog free base (CAS 564489-44-7) has a computed LogP of 0.84 and only 1 rotatable bond [1], while the 4-methoxy analog has a LogP of 0.08 . The target compound's intermediate LogP positions it within the preferred range for CNS drug-likeness (CNS MPO score ≥4), whereas the 4-methoxy analog's very low LogP may limit passive blood-brain barrier permeability.

CNS Drug-Likeness
Cross-study comparable
Consensus LogP 0.96, TPSA 71.78 Ų
Intermediate lipophilicity may favor balanced ADME
4-Methoxy analog LogP 0.08; 4-chloro analog LogP 0.84
Drug-likeness CNS MPO Physicochemical Properties

Application Scenarios for 1-(Phenylsulfonyl)-4-piperidinamine Hydrochloride


CCR6 Antagonist Lead Generation Campaigns

Based on patent WO2024156630A1 [1], the target compound is the direct precursor for N-phenyl-1-(phenylsulfonyl)piperidin-4-amine derivatives claimed as CCR6 inhibitors. Medicinal chemistry teams pursuing inflammatory bowel disease, rheumatoid arthritis, or psoriasis can utilize the HCl salt for parallel amination reactions without additional salt-exchange steps, leveraging the compound's water solubility for high-throughput chemistry workflows.

Aqueous-Compatible Building Blocks for Kinase/GPCR Libraries

The water-soluble HCl salt form enables direct dissolution in aqueous reaction media (e.g., bioconjugation buffers, on-DNA encoded library synthesis), avoiding DMSO-induced precipitation issues that can occur with the free base (solubility only 3.0 mg/mL) . This makes it the preferred form for DNA-encoded library (DEL) construction and other aqueous-phase diversification technologies.

CNS Drug Discovery: Balanced Physicochemical Properties

With a consensus LogP of 0.96 and TPSA of 71.78 Ų , the target scaffold resides within the favorable CNS drug-likeness space (CNS MPO ≥4). The intermediate lipophilicity offers a more balanced starting point than the overly hydrophilic 4-methoxy analog (LogP 0.08) for programs where blood-brain barrier penetration is a candidate criterion.

Automated HTS with Stringent Safety Protocols

The target compound's GHS profile (H302, H315, H319, H335) lacks the skin sensitization hazard (H317) carried by the 4-fluoro analog . For HTS facilities processing thousands of compounds monthly, this reduces the administrative burden of sensitizer-specific handling protocols and minimizes occupational health risk in automated dispensing environments.

Application
Selection Property
Validation Focus
CCR6 Antagonist Lead Generation
Patent-validated CCR6 inhibitor scaffold
SAR alignment with WO2024156630A1 claims
Aqueous-Phase Library Synthesis
Water-soluble hydrochloride salt
Aqueous reaction and assay compatibility
CNS Drug Discovery Programs
Balanced LogP and TPSA profile
CNS drug-likeness and BBB permeability potential
Automated HTS with Safety Protocols
Reduced hazard profile (no skin sensitization)
Simplified handling and PPE requirements

Technical Documentation Hub

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